molecular formula C8H16Cl2N4O2 B15127093 rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans

rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans

Cat. No.: B15127093
M. Wt: 271.14 g/mol
InChI Key: KYJCZEKSQHPZQP-UHFFFAOYSA-N
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Description

The compound “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” is a synthetic chemical with potential applications in various scientific fields. This compound features a triazole ring, an oxolane ring, and an aminomethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” typically involves multiple steps, including the formation of the triazole ring and the introduction of the oxolane and aminomethyl groups. Common synthetic routes may include:

    Cycloaddition Reactions: The formation of the triazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Oxolane Ring Formation: The oxolane ring can be synthesized through ring-closing reactions involving diols or epoxides.

    Aminomethyl Group Introduction: The aminomethyl group can be introduced via reductive amination or other amine functionalization techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the oxolane ring, potentially altering the compound’s structure and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may make it a candidate for developing new pharmaceuticals.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its versatility makes it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” involves its interaction with specific molecular targets. The triazole ring and aminomethyl group may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” stands out due to its unique combination of functional groups. The presence of both the triazole and oxolane rings, along with the aminomethyl group, provides a distinct chemical profile that can be exploited for various applications.

This detailed article provides a comprehensive overview of “this compound”, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H16Cl2N4O2

Molecular Weight

271.14 g/mol

IUPAC Name

[1-[4-(aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C8H14N4O2.2ClH/c9-1-6-4-14-5-8(6)12-2-7(3-13)10-11-12;;/h2,6,8,13H,1,3-5,9H2;2*1H

InChI Key

KYJCZEKSQHPZQP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)N2C=C(N=N2)CO)CN.Cl.Cl

Origin of Product

United States

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